molecular formula C10H16O B7659187 3-Caren-10-ol

3-Caren-10-ol

Cat. No.: B7659187
M. Wt: 152.23 g/mol
InChI Key: BLWHTASVUYWISZ-UHFFFAOYSA-N
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Description

3-Caren-10-ol is a naturally occurring monoterpene alcohol derived from 3-carene. It is found in the essential oils of various plants, particularly coniferous trees like pine and spruce. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Caren-10-ol can be synthesized through the oxidation of 3-carene. One common method involves the use of peracetic acid, which selectively oxidizes the double bond in 3-carene to form the corresponding epoxide. This epoxide can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of 3-carene from turpentine oil, followed by chemical conversion processes. The extracted 3-carene undergoes oxidation and subsequent hydrolysis to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-Caren-10-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used for epoxidation.

    Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze epoxides to form alcohols.

Major Products

Mechanism of Action

The mechanism of action of 3-Caren-10-ol involves its interaction with cellular membranes and metabolic pathways. It has been shown to cause membrane damage, leading to the leakage of cytoplasmic contents and disruption of cellular functions. Additionally, it can interfere with metabolic enzymes and bind to bacterial DNA, affecting its structure and function .

Comparison with Similar Compounds

3-Caren-10-ol can be compared with other similar monoterpene alcohols:

This compound is unique due to its specific structure and the position of the hydroxyl group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h3,8-9,11H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHTASVUYWISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=CC2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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